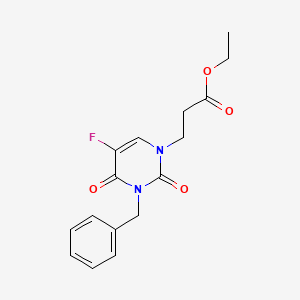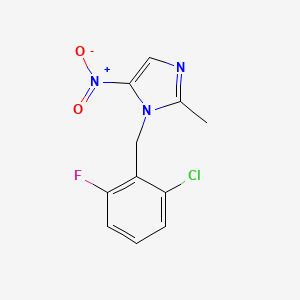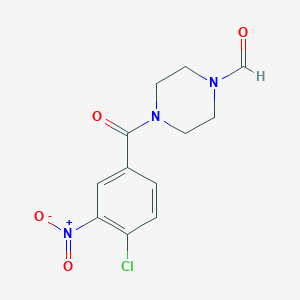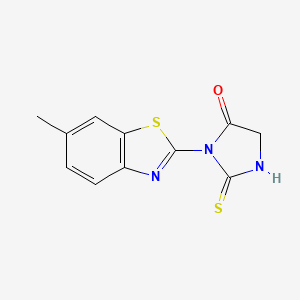![molecular formula C19H18O6 B5848858 7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)
7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Descripción general
Descripción
7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one, also known as TMB-8, is a chemical compound that has been widely used in scientific research for its ability to inhibit calcium release from intracellular stores. TMB-8 is a potent inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors, which are responsible for the release of calcium from the endoplasmic reticulum (ER) in response to various stimuli.
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Characterization
Regioselective Bromination and Rearrangement : Research by Wang Yang (2010) detailed the regioselective bromination and rearrangement of a structurally related compound, providing insights into potential pathways for modifying 7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one (Wang Yang, 2010).
Crystal Structure Analysis : I. Manolov, M. Ströbele, and H. Meyer (2008) reported on the crystal structure of a closely related compound, which could be relevant for understanding the physical and chemical properties of this compound (Manolov, Ströbele, & Meyer, 2008).
2. Biological Activities
Antimicrobial Properties : M. Mahesh et al. (2016) synthesized novel oxadiazole and pyrazole hybrids containing a related chromen-2-one scaffold and evaluated them for antimicrobial properties (Mahesh et al., 2016).
Anticholinesterase Activity : Research by Ghanei-Nasab et al. (2016) studied the anticholinesterase activity of coumarin-carboxamides bearing a similar chromen-2-one structure, indicating potential for neurological applications (Ghanei-Nasab et al., 2016).
3. Material Science and Photophysics
- Photochromic Materials Synthesis : Rawat, Prutyanov, and Wulff (2006) discussed the use of chromenyl carbene complexes in synthesizing naphthopyran units, relevant for photochromic materials, which could be extrapolated to this compound (Rawat, Prutyanov, & Wulff, 2006).
4. Synthesis of Hybrid Systems
- Hybrid Systems Synthesis : I. V. Kanevskaya et al. (2022) explored the synthesis of hybrid polyoxaheterocyclic compounds, potentially applicable for creating complex structures involving this compound (Kanevskaya, Ivanova, Pchelintseva, & Fedotova, 2022).
5. Quantum Chemical Studies
- Computational Chemistry : Sucheta Mallikarjunaiah et al. (2021) conducted a computational investigation on a benzofuran coumarin derivative, providing a framework for understanding the electronic properties of similar compounds (Mallikarjunaiah, Girish, & Gurumurthy, 2021).
Propiedades
IUPAC Name |
7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-16-8-12(9-17(22-2)19(16)23-3)11-24-14-6-4-13-5-7-18(20)25-15(13)10-14/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCYIJJZEWRJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)COC2=CC3=C(C=C2)C=CC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5848799.png)
![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)


![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)



![ethyl N-[2-(3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]glycinate](/img/structure/B5848866.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)

